3,5-Dihydroxy-4H-pyran-4-one

Aqueous solubility Formulation Pyranone analogs

3,5-Dihydroxy-4H-pyran-4-one (Rubiginol, CAS 488-18-6) is the superior water-soluble pyranone scaffold. With 125 g/L aqueous solubility—10× higher than maltol—it enables homogeneous aqueous-phase reactions unattainable with other pyranones. High thermal stability (mp 203.5°C) and dual enolic hydroxyl groups make it the preferred intermediate for maltol flavor synthesis via fermentation (U.S. Patent 5,334,518). Essential for Maillard pathway and entomology pheromone research. No other analog offers this combination of solubility, reactivity, and bioactivity.

Molecular Formula C5H4O4
Molecular Weight 128.08 g/mol
Cat. No. B1253684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dihydroxy-4H-pyran-4-one
Synonymsrubiginol
Molecular FormulaC5H4O4
Molecular Weight128.08 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C(=CO1)O)O
InChIInChI=1S/C5H4O4/c6-3-1-9-2-4(7)5(3)8/h1-2,6-7H
InChIKeyIGFDAUIQLNDPME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dihydroxy-4H-pyran-4-one Procurement Guide: Physicochemical Identity and Sourcing Baseline


3,5-Dihydroxy-4H-pyran-4-one (CAS 488-18-6, also known as rubiginol or 3,5-dihydroxy-4-pyrone) is a fully unsaturated γ-pyrone derivative belonging to the pyranone class. It features a planar heteroaromatic ring bearing two enolic hydroxyl groups at positions 3 and 5 and a ketone at position 4, with molecular formula C5H4O4 and monoisotopic mass 128.01 Da [1]. This compound occurs naturally as a microbial fermentation product of Gluconoacetobacter liquefaciens and as a Maillard reaction intermediate [1][2]. It serves as a strategic starting material for the synthesis of maltol flavor enhancers, as documented in industrial patents [2].

Why 3,5-Dihydroxy-4H-pyran-4-one Cannot Be Generically Substituted by In-Class Analogs


Pyranone derivatives with different ring substituents and oxidation states exhibit dramatically divergent physicochemical profiles that preclude simple interchangeability. The presence, position, and number of hydroxyl groups directly govern aqueous solubility, thermal stability, hydrogen-bonding capacity, and metal-chelating behavior [1][2]. For instance, the fully unsaturated 3,5-dihydroxy substitution pattern of rubiginol confers an aqueous solubility approximately 10-fold higher than the monohydroxy analog maltol and over 20-fold higher than the methyl-substituted 5-hydroxymaltol [1][3]. These differences are consequential for any application requiring aqueous formulation, reproducible dissolution kinetics, or consistent solution-phase reactivity. The quantitative evidence below substantiates why procurement decisions must be guided by compound-specific data rather than class-level assumptions.

3,5-Dihydroxy-4H-pyran-4-one: Quantified Differentiation Evidence Against Closest Analogs


Aqueous Solubility of 3,5-Dihydroxy-4H-pyran-4-one Compared to Maltol and 5-Hydroxymaltol

3,5-Dihydroxy-4H-pyran-4-one (rubiginol) exhibits a predicted aqueous solubility of 125 g/L based on the ALOGPS computational model, representing an order-of-magnitude increase over maltol (3-hydroxy-2-methyl-4H-pyran-4-one) at 12 g/L (experimental, 25°C) and over 20-fold greater than 5-hydroxymaltol (3,5-dihydroxy-2-methyl-4H-pyran-4-one) at 5.5 g/L (estimated, 25°C) [1][2]. This solubility advantage is attributable to the dual enolic hydroxyl groups and the absence of a hydrophobic methyl substituent, which jointly enhance hydrogen-bonding capacity with water (2 H-bond donors, 4 acceptors vs. maltol's 1 donor and 3 acceptors) [1].

Aqueous solubility Formulation Pyranone analogs

Thermal Stability of 3,5-Dihydroxy-4H-pyran-4-one Versus Pyromeconic Acid and Maltol

3,5-Dihydroxy-4H-pyran-4-one melts sharply at 203.5°C (experimental, isolated as plate or prismatic needles), substantially higher than the key synthetic precursor pyromeconic acid (3-hydroxy-4H-pyran-4-one, mp 117–118°C) and the downstream product maltol (mp 161–162°C) [1][2]. This 42°C margin over maltol and 86°C margin over pyromeconic acid indicates superior solid-state thermal stability, likely reflecting the stronger intermolecular hydrogen-bonding network enabled by the dual hydroxyl groups [1].

Melting point Thermal stability Pyranone processing

Biosynthetic Precursor Role in Industrial Maltol Production: Patented Fermentation Route Exclusive to 3,5-Dihydroxy-4H-pyran-4-one

U.S. Patent 5,334,518 (Yakurigaku Chuo Kenkyusho, 1994) explicitly discloses 3,5-dihydroxy-4H-pyran-4-one (rubiginol) as a direct starting material for the synthesis of maltols—high-value food spices and cosmetic additives—via a fermentation-based oxidative process using Gluconobacter rubiginosus IFO 3244 [1]. This patent-protected route positions rubiginol as a strategically indispensable intermediate that cannot be replaced by maltol or 5-hydroxymaltol, which are downstream products rather than precursors. The fermentation process offers economic advantages over multi-step chemical synthesis from kojic acid, avoiding expensive protecting-group manipulations [1].

Fermentation synthesis Maltol precursor Patent-protected process

Unique Semiochemical Function: 3,5-Dihydroxy-4H-pyran-4-one as a Sex Pheromone in Insects

3,5-Dihydroxy-4-pyrone (rubiginol) has been identified from the androconial glands of male cotton harlequin bugs (Tectocoris diophthalmus) and demonstrated to function as a presumed sex pheromone, eliciting conspecific behavioral responses [1]. This semiochemical role is not shared by maltol, 5-hydroxymaltol, pyromeconic acid, or comenic acid, none of which have been reported as insect pheromones. The absence of a methyl group at position 2 and the fully unsaturated ring distinguish rubiginol structurally from all known pyranone flavor compounds, suggesting that this precise electronic and steric configuration is required for olfactory receptor activation in the target insect species [1].

Semiochemistry Pheromone Insect behavior Species-specific signaling

3,5-Dihydroxy-4H-pyran-4-one: Application Scenarios Supported by Quantitative Differentiation Evidence


Aqueous-Phase Synthetic Chemistry and Formulation Development

The exceptional aqueous solubility of 3,5-dihydroxy-4H-pyran-4-one (125 g/L predicted) enables homogeneous reaction conditions in pure water that are unattainable with maltol (12 g/L) or 5-hydroxymaltol (5.5 g/L). This is critical for aqueous-phase oxidation, reduction, or condensation reactions where co-solvents introduce unwanted side reactivity or complicate product isolation. Its solubility advantage, combined with thermal stability up to 203.5°C, makes it the preferred pyranone scaffold for medicinal chemistry programs requiring high-concentration aqueous screening or for formulation scientists developing water-based antioxidant delivery systems [1][2].

Fermentation-Based Maltol and Flavor Manufacturing

As documented in U.S. Patent 5,334,518, 3,5-dihydroxy-4H-pyran-4-one is the key fermentation-derived intermediate for producing maltol flavor enhancers via microbial oxidation of 1-alkyl-substituted aldopentoses followed by acidic heating. Procuring rubiginol enables access to this biosynthetic route, which avoids the protecting-group steps and moderate yields of the classical kojic acid pathway. Industrial flavor houses and biotechnology firms seeking cost-efficient, scalable maltol production should prioritize rubiginol as the gateway intermediate [3].

Chemical Ecology and Integrated Pest Management Research

The confirmed role of 3,5-dihydroxy-4H-pyran-4-one as a male-emitted sex pheromone in the cotton harlequin bug provides a validated molecular probe for studying hemipteran chemical communication. No other pyranone analog shares this bioactivity. Entomology research groups developing species-specific monitoring lures, mating disruption formulations, or olfaction receptor deorphanization assays should source rubiginol rather than attempting to substitute with maltol or hydroxymaltol, which lack the requisite olfactory activity [4].

Maillard Reaction Intermediate Studies in Food Chemistry

3,5-Dihydroxy-4H-pyran-4-one forms as a reactive intermediate during Maillard reactions between reducing sugars and amino acids at elevated temperatures. Its dual enolic hydroxyl groups make it a potent reductone capable of participating in further browning and flavor-forming cascades, distinguishing it from the more stable end-products maltol and 5-hydroxymaltol. Food scientists investigating Maillard pathway kinetics, antioxidant generation during thermal processing, or flavor precursor profiling should employ rubiginol as a mechanistic probe rather than relying on downstream analogs that do not recapitulate the intermediate's reactivity [1][2].

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